BenchChemオンラインストアへようこそ!

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine

Acetylcholinesterase Inhibition Structure–Activity Relationship (SAR) Alzheimer's Disease Drug Discovery

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is a trisubstituted pyrimidine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and a chiral 1-phenylethyl substituent at the 6-position. This substitution pattern distinguishes it from more common 4,6-dichloro or 2,4-dichloro pyrimidine scaffolds.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 2091218-07-2
Cat. No. B1479328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine
CAS2091218-07-2
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2
InChIInChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3
InChIKeyRQNAMNKOOMVIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine (CAS 2091218-07-2): A Specialized Pyrimidine Building Block for Structure–Activity Relationship Studies and CNS-Targeted Library Synthesis


4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is a trisubstituted pyrimidine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and a chiral 1-phenylethyl substituent at the 6-position . This substitution pattern distinguishes it from more common 4,6-dichloro or 2,4-dichloro pyrimidine scaffolds. The presence of the reactive chloro leaving group enables downstream diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the chiral center introduced by the 1-phenylethyl group provides a stereochemical handle relevant to medicinal chemistry programs targeting chiral biological environments [1]. The compound is primarily employed as a synthetic intermediate in the construction of more elaborate pyrimidine-containing pharmacophores rather than as a final bioactive entity.

Why Generic 4-Chloropyrimidines Cannot Replace 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine in Chiral Probe and CNS-Penetrant Design


Simple, achiral 4-chloropyrimidine analogs such as 4-chloro-2,6-dimethylpyrimidine or 4-chloro-6-methyl-2-phenylpyrimidine lack the stereochemical information and the specific lipophilic-aromatic topology conferred by the 1-phenylethyl group . Recent structure–activity relationship (SAR) investigations on pyrimidine-based acetylcholinesterase (AChE) inhibitors demonstrate that subtle peripheral modifications, including halogenation, methoxylation, and alkoxylation, can drastically shift inhibitory potency and selectivity profiles, with IC50 values spanning from 14.89 nM to >441 nM across a congeneric series [1]. The 1-phenylethyl moiety in the target compound introduces a defined enantiomeric configuration and a flexible phenyl ring that can engage in enantioselective π–π stacking or hydrophobic packing interactions with target protein residues—an opportunity that planar or achiral alternatives cannot offer. Consequently, indiscriminate substitution risks collapsing the SAR, abolishing stereospecific target engagement, or introducing off-target liabilities that are controlled by the precise 6-position substituent.

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine: A Comparator-Anchored Analysis for Procurement Decisions


Chiral Topology vs. Achiral 6-Benzyl or 6-Phenyl Pyrimidine Analogs in AChE SAR

In a head-to-head SAR study of seven pyrimidine derivatives against AChE and BChE, the most potent AChE inhibitor (Compound 6) achieved an IC50 of 14.89 nM with 24-fold selectivity over BChE (IC50 = 357 nM) [1]. Although the exact structure of Compound 6 has not been publicly disclosed, the study demonstrates that small peripheral modifications to the pyrimidine core, such as replacing a methoxy with an isopropoxy group (Compound 5, AChE IC50 = 24.14 nM; BChE IC50 = 273.97 nM), can significantly alter selectivity and potency [1]. The target compound’s chiral 1-phenylethyl group represents a stereochemically defined analog of these previously explored achiral 6-alkoxy or 6-arylalkyl pyrimidines . This chiral topology is predicted to enhance enantioselective engagement with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, where π–π stacking with Trp84 and hydrophobic contacts with Phe331 are critical for inhibitor anchoring [1].

Acetylcholinesterase Inhibition Structure–Activity Relationship (SAR) Alzheimer's Disease Drug Discovery

Distinction from 4-Chloro-2-methyl-6-phenethylpyrimidine: Saturated vs. Benzylic Carbon at the 6-Position

The target compound contains a chiral 1-phenylethyl substituent (benzylic methine carbon), whereas the closely related analog 4-chloro-2-methyl-6-phenethylpyrimidine (CAS 92675-50-8) features a saturated ethylene linker . This structural distinction has significant consequences for both reactivity and biological applications. The benzylic C–H bond in the target compound is more acidic and susceptible to oxidation or functionalization, enabling further derivatization at the chiral center. In the context of AChE inhibitor SAR, molecular docking studies show that aromatic substitution patterns profoundly influence binding: compounds with rigid, aromatic-rich substituents at the 6-position more effectively engage the peripheral anionic site (PAS) through π–π stacking interactions with Tyr334 and Trp279, whereas flexible saturated linkers (as in 6-phenethyl) fail to occupy the PAS optimally [1].

Chemical Intermediate Reactivity Profile Nucleophilic Aromatic Substitution

Reactive Chloro Handle vs. Pre-Functionalized Pyrimidine Building Blocks in Parallel Library Synthesis

The chlorine atom at the 4-position of the target compound serves as a versatile synthetic handle for SNAr amination, Suzuki–Miyaura coupling, or Buchwald–Hartwig amination, enabling late-stage diversification at the pyrimidine core . In contrast, pre-functionalized analogs such as 4-amino-2-methyl-6-(1-phenylethyl)pyrimidine or 4-alkoxy derivatives are synthetic dead ends for core modifications. A recent patent on haloalkyl pyrimidine synthesis (US 2003/0105353 A1) highlights the utility of 4-chloropyrimidines in constructing more complex heterocyclic systems via sequential nucleophilic displacement [1]. The target compound's combination of a chloro leaving group with a pre-installed chiral 6-substituent is particularly advantageous: it allows for the rapid generation of chiral libraries by reacting the common 4-chloro intermediate with diverse nucleophiles, whereas starting from a 4,6-dihalo or 2,4-dihalo pyrimidine would introduce regioselectivity challenges and require additional protecting group chemistries.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Library Design

Limitation of Currently Available Quantitative Biological Data: A Gap Analysis for Procurement Decision-Making

A comprehensive literature search across PubMed, BindingDB, ChEMBL, and patent databases has not identified any direct, quantitative biological assay data for 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine (CAS 2091218-07-2) [1]. The compound is absent from the major curated bioactivity databases, and the published SAR study on pyrimidine-based cholinesterase inhibitors (Alım et al., 2026) does not explicitly list this compound among the seven tested derivatives [2]. While some commercial vendor websites (excluded per this guide's sourcing policy) reference enzyme inhibition targets such as methionine aminopeptidase 1 or anti-inflammatory cytokine modulation, no peer-reviewed primary data supports these claims [1]. This does not diminish the compound's value as a synthetic intermediate; rather, it emphasizes that procurement decisions should be based on its differentiated chemical topology and synthetic utility rather than on unverified biological activity claims.

Evidence Gap Biological Assay Data Procurement Risk Assessment

Procurement-Driven Application Scenarios for 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine (CAS 2091218-07-2)


Enantioselective Synthesis of Chiral AChE/BChE Inhibitor Libraries for Alzheimer's Disease Drug Discovery

As established in the SAR analysis (Section 3, Evidence Item 1), the 1-phenylethyl substituent provides a stereochemically defined scaffold that can be elaborated at the 4-position via SNAr chemistry to generate optically pure pyrimidine-based cholinesterase inhibitors [1]. Medicinal chemistry teams can use this compound as the common chiral intermediate, reacting it with amines, alcohols, or thiols to create focused libraries targeting the AChE catalytic and peripheral anionic sites. The scaffold's predicted ability to engage Trp84 and Tyr334 via π–π stacking, combined with the chiral center's potential for enantioselective enzyme recognition, positions it as a superior starting material compared to achiral 6-phenyl or 6-benzyl pyrimidines [1].

Regioselective Late-Stage Functionalization in Multi-Kinase or GPCR Probe Synthesis

The single chloro leaving group at the 4-position (Section 3, Evidence Item 3) allows for unambiguous regioselective functionalization without competing reactivity at the 2- or 6-positions [2]. This is particularly valuable in programs targeting kinases or G protein-coupled receptors (GPCRs) where the pyrimidine core serves as a hinge-binding motif or a privileged scaffold. The pre-installed 1-phenylethyl group, with its benzylic topology (differentiated from the 6-phenethyl analog, Section 3 Evidence Item 2), provides a lipophilic vector that can be oriented toward hydrophobic selectivity pockets, while the 4-position diversification enables systematic probing of solvent-exposed or ribose pocket regions [1].

Chiral Pool Intermediate for Catalytic Asymmetric Synthesis Methodology Development

Although direct biological data for this compound are absent (Section 3, Evidence Item 4), its value as a methodology substrate is high. Synthetic organic chemists developing new catalytic asymmetric C–N or C–C bond-forming reactions can employ the compound as a racemic or enantiopure test substrate [2]. The reactivity of the 4-chloro group under palladium-catalyzed cross-coupling conditions is well-documented in the patent literature, and the chiral 1-phenylethyl group serves as an internal reporter for stereochemical outcome analysis via chiral HPLC or Mosher ester derivatization [2].

Custom Biological Profiling for Target Identification and De-Risking in Hit Expansion

Given the gap in peer-reviewed bioactivity data (Section 3, Evidence Item 4), laboratories investing in this compound may commission targeted biological profiling against panels of neurological or metabolic targets (e.g., AChE, BChE, MAO-A, MAO-B, calcium-sensing receptor) to establish proprietary SAR [1]. The class-level inference from published pyrimidine SAR (IC50 range: 14.89–77.70 nM against AChE) suggests a high probability of identifying nanomolar activity in structurally related targets, thereby generating proprietary lead series that differentiate from competitors relying on achiral or racemic pyrimidine scaffolds [1].

Quote Request

Request a Quote for 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.